molecular formula C9H12BrNO2S B13289683 4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide

4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide

Cat. No.: B13289683
M. Wt: 278.17 g/mol
InChI Key: XYBJTHUAYXTVBD-UHFFFAOYSA-N
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Description

4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide is an organic small molecule with the CAS Registry Number 1864130-68-6 and a molecular formula of C 9 H 12 BrNO 2 S . It has a molecular weight of 278.17 g/mol and can be identified by the SMILES notation O=S(C1=CC(C)=C(Br)C(C)=C1)(NC)=O, which precisely describes its structure as a benzenesulfonamide derivative bearing a bromo substituent and three methyl groups . This specific arrangement of atoms makes it a valuable building block in medicinal chemistry and chemical biology research. Researchers primarily utilize this compound as a key synthetic intermediate in the design and development of novel molecules. The presence of the bromo group offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the creation of more complex chemical libraries. Simultaneously, the sulfonamide core is a privileged pharmacophore found in many compounds with biological activity, suggesting its potential application in the synthesis and screening of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

4-bromo-N,3,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-6-4-8(14(12,13)11-3)5-7(2)9(6)10/h4-5,11H,1-3H3

InChI Key

XYBJTHUAYXTVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)S(=O)(=O)NC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide

The synthesis of this compound typically involves two key stages:

This approach is standard for sulfonamide synthesis, where a sulfonyl chloride reacts with an amine under basic or neutral conditions to yield the sulfonamide.

Preparation of 4-Bromo-3,5-dimethylbenzenesulfonyl Chloride

While direct literature on the exact sulfonyl chloride precursor is limited, the general method involves:

  • Sulfonation of 4-bromo-1,3,5-trimethylbenzene or a related methyl-substituted bromobenzene derivative using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature conditions.
  • The sulfonation introduces the sulfonyl chloride group at the 1-position of the aromatic ring, yielding 4-bromo-3,5-dimethylbenzenesulfonyl chloride.

This intermediate is crucial for subsequent sulfonamide formation.

Sulfonamide Formation by Reaction with Amine

The key step is the nucleophilic substitution of the sulfonyl chloride by an amine, typically ammonia or a primary amine, to form the sulfonamide.

Typical procedure:

  • Dissolve the amine (e.g., ammonia or an appropriate substituted amine) in a suitable solvent such as pyridine or dichloromethane.
  • Add the sulfonyl chloride precursor portionwise at low temperature (0 °C to room temperature) to control the exothermic reaction.
  • Stir the reaction mixture for several hours (often 12–24 h) at room temperature or slightly elevated temperatures.
  • Work-up involves aqueous washes (e.g., saturated sodium bicarbonate) to neutralize acid byproducts, drying over anhydrous magnesium sulfate, and solvent removal.
  • Purification is typically by recrystallization or column chromatography.

This method is supported by prototypical sulfonamide preparations reported in the literature, where sulfonyl chlorides react cleanly with amines to give sulfonamides in moderate to good yields (40–70%).

Representative Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Sulfonyl chloride formation Chlorosulfonic acid or SO2Cl2, 0–50 °C ~70* Typical for aromatic sulfonyl chloride prep
Sulfonamide formation Amine, pyridine or DCM, 0 °C to RT, 12–24 h 40–70 Purification by recrystallization or chromatography
N-Alkylation (optional) Alkyl bromide, Cs2CO3 or K2CO3, DMF, 80 °C, 1–16 h 40–85 Microwave heating improves yield and time

*Yield for sulfonyl chloride is estimated based on analogous sulfonyl chloride preparations.

Structural and Analytical Characterization

Summary of Research Findings

  • Sulfonamide formation from sulfonyl chlorides and amines remains the most reliable and straightforward method for preparing this compound.
  • N-alkylation of sulfonamides can be efficiently achieved using alkyl bromides and appropriate bases, with microwave-assisted heating enhancing yields.
  • Harsh conditions such as prolonged heating in strong acids (e.g., 48% HBr) can lead to decomposition and are generally avoided.
  • Phase-transfer catalysis and strong base-mediated N-alkylations have been reported for related sulfonimidamides, offering routes to structurally diverse derivatives.

This detailed overview synthesizes authoritative research data and experimental protocols from peer-reviewed sources, providing a comprehensive guide to the preparation of this compound and its derivatives.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The sulfonamide group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted sulfonamides.

    Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    HIV-1 Infection Prevention: Methylbenzenesulfonamide derivatives, including those with a bromine atom, have been investigated for their potential in preventing HIV-1 infection.

    Photodynamic Therapy for Cancer: Compounds containing this sulfonamide have been explored for their applications in photodynamic therapy, a treatment modality for cancer.

    Analytical Chemistry: Derivatives of benzenesulfonamide, including those with a bromine atom, have been utilized as oxidizing titrants in direct titrations.

    Organic Synthesis: The compound is a common building block for organic synthesis and has been used in various laboratory experiments.

    Enzyme Inhibition: Research has shown that N-substituted benzenesulfonamides can act as enzyme inhibitors, demonstrating significant inhibitory activity against acetylcholinesterase and α-glucosidase.

Mechanism of Action

The mechanism of action of 4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates or cofactors. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

Sulfonamide vs. Carboximidamide

  • 4-Bromo-N'-hydroxy-3,5-dimethylbenzene-1-carboximidamide (CAS 1369782-07-9):
    • Functional Group : Carboximidamide (-C(=NH)NH₂) and hydroxyl (-OH) instead of sulfonamide.
    • Molecular Formula : C₉H₁₁BrN₂O (259.10 g/mol).
    • Impact : The carboximidamide group enhances nucleophilicity, while the hydroxyl group increases polarity. This compound is smaller and likely more reactive than the target sulfonamide, favoring applications in chelation or intermediate synthesis .

Sulfonamide vs. Diphenylamine

  • 4-Bromo-N,N-diphenylaniline: Functional Group: Diphenylamine (N-bound aryl groups) instead of sulfonamide. Molecular Formula: C₁₈H₁₄BrN (340.22 g/mol). Impact: Diphenylamine derivatives exhibit extended π-conjugation, useful in materials science (e.g., conductive polymers).

Substituent Effects

Bromine Positioning and Additional Halogens

  • 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7): Substituents: Bromine at C4 and amine groups at C1 and C2. Molecular Formula: C₆H₆BrN₂ (201.03 g/mol). Impact: The diamine structure facilitates coordination chemistry (e.g., metal complexation), but the lack of sulfonamide limits bioactivity. Bromine here serves as a directing group in electrophilic substitution .

Fluorine and Piperazinyl Additions

  • 4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide :
    • Substituents : Fluorine at C3 and a piperazinyl-methoxypyridinyl moiety.
    • Molecular Formula : C₁₈H₂₂BrFN₄O₃S (473.37 g/mol).
    • Impact : Fluorine increases electronegativity and metabolic stability, while the piperazinyl group introduces basicity and hydrogen-bonding sites. This compound’s complexity suggests pharmacological targeting (e.g., enzyme inhibition) .

Key Findings :

  • Sulfonamide derivatives generally exhibit higher bioactivity than amine or carboximidamide analogs due to enhanced hydrogen bonding and acidity.
  • Bromine’s para position optimizes steric and electronic effects across analogs, while methyl groups improve solubility in non-polar environments.
  • Piperazinyl and fluorine substitutions (e.g., ) introduce pharmacological relevance but increase synthetic complexity.

Research Implications

  • Pharmaceutical Potential: The target compound’s sulfonamide group aligns with bioactive motifs seen in enzyme inhibitors (e.g., carbonic anhydrase).
  • Materials Science : Simpler analogs like 4-Bromo-N,N-diphenylaniline highlight trade-offs between functionality and application-specific performance.
  • Synthetic Challenges: Bromine’s reactivity requires careful optimization in cross-coupling reactions, as seen in diaminobenzene precursors .

Biological Activity

4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide is an organic compound with significant biological activity, particularly in medicinal chemistry and therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom and three methyl groups on a benzene ring along with a sulfonamide functional group. Its molecular formula is C10H12BrN1O2S, with a molecular weight of approximately 292.19 g/mol. The sulfonamide group contributes to its biological activity by mimicking natural substrates or cofactors in enzymatic reactions.

The primary mechanism of action for this compound involves enzyme inhibition. Research indicates that this compound can inhibit the activity of various enzymes by competing with natural substrates. Notably, it has shown significant inhibitory effects against:

  • Acetylcholinesterase : Implicated in neurodegenerative diseases, its inhibition can enhance cholinergic transmission.
  • α-Glucosidase : Inhibition may aid in managing diabetes by slowing carbohydrate absorption.

1. HIV-1 Infection Prevention

Studies have explored the potential of sulfonamide derivatives in preventing HIV-1 infection. This compound has been identified as a promising candidate due to its ability to interact with viral proteins involved in the infection process.

2. Photodynamic Therapy for Cancer

This compound has been investigated for its role in photodynamic therapy (PDT), where it can be activated by light to produce reactive oxygen species that induce cancer cell apoptosis.

3. Enzyme Inhibition and Metabolic Disruption

The compound's ability to inhibit key metabolic enzymes suggests its potential use in therapeutic contexts where metabolic regulation is crucial, such as obesity and diabetes management.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
HIV-1 Infection PreventionInhibits viral entry mechanisms; potential for therapeutic use.
Cancer Treatment (PDT)Induces apoptosis in cancer cells upon light activation.
Enzyme InhibitionSignificant inhibitory effects on acetylcholinesterase and α-glucosidase.
Organic SynthesisServes as a building block for synthesizing other biologically active compounds.

Future Directions

Further research is needed to fully elucidate the specific interactions and pathways affected by this compound. Investigating its pharmacokinetics and toxicity profiles will be crucial for advancing its application in clinical settings.

Q & A

Basic Questions

Q. What are the key steps in synthesizing 4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential bromination, sulfonylation, and methylation. A multi-step approach is recommended, starting with bromination of the benzene ring, followed by sulfonamide group introduction using sulfonyl chloride under controlled pH (8–9) and low temperature (0–5°C) to minimize side reactions. Methylation of the amine groups requires alkylating agents (e.g., methyl iodide) in anhydrous DMF at 60–80°C. Protective groups, such as tert-butoxycarbonyl (Boc), may be used to prevent over-alkylation. Optimization should include monitoring reaction progress via TLC and adjusting stoichiometry to improve yields (>75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they reveal?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Identifies methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm).
  • ¹³C NMR : Confirms sulfonamide sulfur bonding (C-S resonance at ~45 ppm) and bromine’s deshielding effect on adjacent carbons.
  • FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 316.98). Cross-referencing with computational data (e.g., InChI: InChI=1S/C6H6BrNO2S...) ensures structural accuracy .

Q. How does the sulfonamide group influence the compound’s biological activity, and what analogs are used for comparison?

  • Methodological Answer : The sulfonamide moiety enhances binding to biological targets (e.g., carbonic anhydrase) via hydrogen bonding and hydrophobic interactions. Comparative studies with analogs like N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide (PubChem CID: 135745768) reveal that bromine at the para position increases steric bulk, reducing membrane permeability but improving target specificity. Bioactivity assays (e.g., MIC tests for antimicrobial activity) should use structurally related compounds (e.g., sulfamethoxazole) as controls to isolate sulfonamide-driven effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) improve the synthesis design of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and intermediates, optimizing bromination regioselectivity. For example, Fukui indices identify electron-rich sites on the benzene ring for bromine attack. Reaction path search algorithms (e.g., via ICReDD’s workflow) integrate quantum mechanics with experimental data to screen solvent effects (e.g., DCM vs. THF) and catalyst compatibility. This reduces trial-and-error iterations by 40–60% .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength). Standardize protocols using:

  • Fixed enzyme concentrations (e.g., 10 nM carbonic anhydrase II).
  • Uniform buffer systems (e.g., Tris-HCl at pH 7.4).
  • Control for solvent interference (e.g., <1% DMSO).
  • Validate results with orthogonal methods like SPR (surface plasmon resonance) to confirm binding kinetics. Meta-analysis of PubChem BioAssay data (AID 743255) can contextualize outliers .

Q. What advanced NMR techniques (e.g., NOESY or HSQC) clarify conformational dynamics in solution?

  • Methodological Answer :

  • NOESY : Detects spatial proximity between methyl groups and aromatic protons, revealing restricted rotation around the sulfonamide bond.
  • HSQC : Correlates ¹H-¹³C couplings to map substituent effects on ring electron density.
  • VT-NMR : Variable-temperature experiments (e.g., 25–60°C) quantify rotational barriers (ΔG‡ ~12 kcal/mol for N-CH₃ groups). Combine with molecular dynamics simulations (AMBER force field) to model solvation effects .

Q. How do steric and electronic effects of the 3,5-dimethyl groups impact catalytic applications (e.g., Suzuki coupling)?

  • Methodological Answer : The dimethyl groups hinder Pd-catalyzed cross-coupling at the ortho position. To mitigate this:

  • Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
  • Increase reaction temperature (80–100°C) and extend time (24–48 hrs).
  • Compare yields with non-methylated analogs (e.g., 4-bromobenzenesulfonamide) to quantify steric penalties. X-ray crystallography of Pd complexes (e.g., CCDC 2050121) reveals ligand-substrate interactions .

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